molecular formula C44H87NO3 B1237520 Cer(d18:0/26:1(17Z))

Cer(d18:0/26:1(17Z))

Cat. No. B1237520
M. Wt: 678.2 g/mol
InChI Key: CTSPXOBSUIWAAB-SNMLQRCYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cer(D18:0/26:1(17Z)), also known as C26:1DH cer or N-C26:1-17Z-sphinganine, belongs to the class of organic compounds known as ceramides. These are lipid molecules containing a sphingosine in which the amine group is linked to a fatty acid. Thus, cer(D18:0/26:1(17Z)) is considered to be a ceramide lipid molecule. Cer(D18:0/26:1(17Z)) is considered to be a practically insoluble (in water) and relatively neutral molecule. Cer(D18:0/26:1(17Z)) has been primarily detected in blood. Within the cell, cer(D18:0/26:1(17Z)) is primarily located in the membrane (predicted from logP), endosome and intracellular membrane. Cer(D18:0/26:1(17Z)) can be biosynthesized from (17Z)-hexacosenoic acid.
N-[(17Z)-hexacosenoyl]sphinganine is a dihydroceramide in which the ceramide N-acyl group is specified as (17Z)-hexacosenoyl It has a role as a mouse metabolite. It derives from a (17Z)-hexacosenoic acid.

Scientific Research Applications

Lipid Biomarkers in Cardiovascular Disease

Ceramides, including Cer(d18:0/26:1(17Z)), are significant in cardiovascular research. Elevated levels of certain ceramides have been linked to major adverse cardiovascular events (MACEs) and coronary artery disease (CAD). Studies have shown that specific ceramide ratios are powerful predictors of cardiovascular death in CAD patients, suggesting their potential as biomarkers for cardiovascular health and disease severity.

Lipidomics and Mass Spectrometry in Clinical Research

Lipidomic profiling using mass spectrometry has emerged as a key technique in clinical research for measuring molecular lipid species, including ceramides. This technology aids in identifying lipid biomarkers for various diseases and conditions.

  • Development and validation of high-throughput LC–MS/MS assay for molecular ceramides in human plasma: (Kauhanen et al., 2016).
  • High throughput screening assay using RapidFire Mass spectrometry for quantification of ceramides in HepG-2 cells: (Dittakavi et al., 2019).

Ceramides in Metabolic and Inflammatory Disorders

Research indicates that ceramides are involved in metabolic syndromes, diabetes, and inflammation. These studies highlight the role of ceramides in broader metabolic and inflammatory processes beyond cardiovascular diseases.

  • Ceramides as predictors of diabetes and their potential modulation by lifestyle interventions: (Hilvo et al., 2018).
  • Association between ceramides, cardiovascular risk factors, and inflammation in acute myocardial infarction (AMI) patients: (Michelucci et al., 2022).

Comparative Effectiveness Research (CER) in Cancer Genomics

CER plays a crucial role in cancer genomics by generating scientific evidence to guide health care choices. It emphasizes the importance of observational studies and data mining in standardized electronic records, potentially relevant to the study of ceramides in cancer.

properties

Product Name

Cer(d18:0/26:1(17Z))

Molecular Formula

C44H87NO3

Molecular Weight

678.2 g/mol

IUPAC Name

(Z)-N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]hexacos-17-enamide

InChI

InChI=1S/C44H87NO3/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-25-26-28-30-32-34-36-38-40-44(48)45-42(41-46)43(47)39-37-35-33-31-29-27-16-14-12-10-8-6-4-2/h17-18,42-43,46-47H,3-16,19-41H2,1-2H3,(H,45,48)/b18-17-/t42-,43+/m0/s1

InChI Key

CTSPXOBSUIWAAB-SNMLQRCYSA-N

Isomeric SMILES

CCCCCCCCCCCCCCC[C@H]([C@H](CO)NC(=O)CCCCCCCCCCCCCCC/C=C\CCCCCCCC)O

SMILES

CCCCCCCCCCCCCCCC(C(CO)NC(=O)CCCCCCCCCCCCCCCC=CCCCCCCCC)O

Canonical SMILES

CCCCCCCCCCCCCCCC(C(CO)NC(=O)CCCCCCCCCCCCCCCC=CCCCCCCCC)O

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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